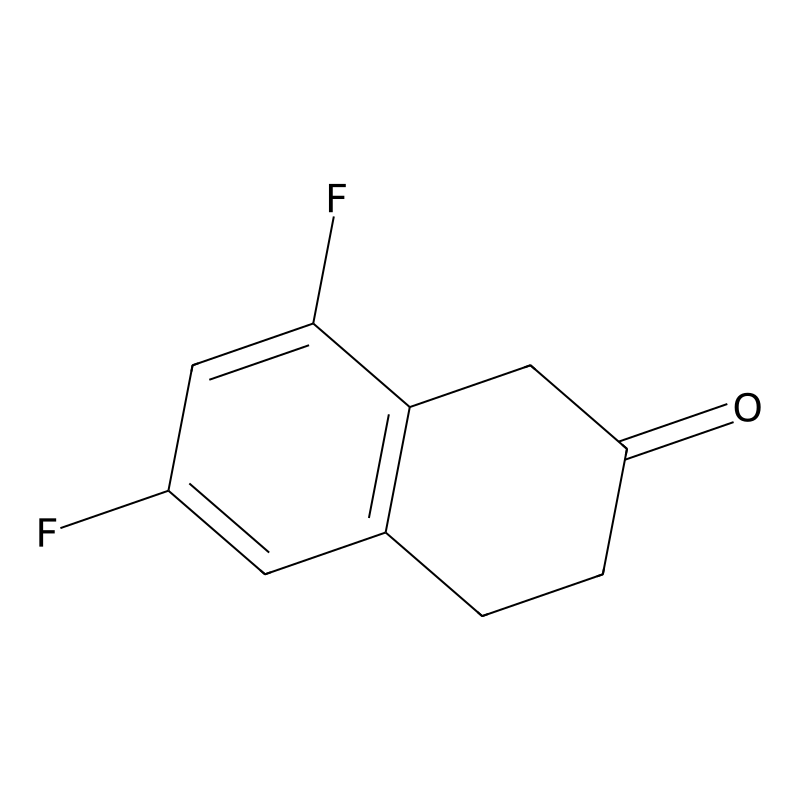

6,8-Difluoro-2-tetralone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Scientific Field: Organic Chemistry

Summary of the Application: 6,8-Difluoro-2-tetralone is used in the synthesis of several fluorinated and trifluoromethylated indanone, tetralone, and naphthone derivatives . These compounds have various applications in medicinal, industrial, and herbicidal properties .

Methods of Application or Experimental Procedures: The synthesis of these derivatives involves Claisen condensations and selective fluorinations . The yields from these reactions range from 22–60% . In addition, new selectively fluorinated bindones have been synthesized with yields ranging from 72–92% .

6,8-Difluoro-2-tetralone is a fluorinated derivative of tetralone, characterized by the presence of two fluorine atoms at the 6 and 8 positions of the tetralone structure. Its molecular formula is C₁₀H₈F₂O, and it has a molecular weight of approximately 182.17 g/mol. The compound features a bicyclic structure that consists of a fused benzene and cyclopentane ring, contributing to its unique chemical properties and potential biological activities .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.

- Electrophilic Aromatic Substitution: The fluorine substituents can influence the reactivity of the aromatic ring, allowing for further substitutions at other positions.

- Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are essential for synthesizing derivatives with enhanced biological activity or altered physical properties .

Research indicates that compounds based on the tetralone scaffold, including 6,8-difluoro-2-tetralone, exhibit various biological activities. These include:

- Anticancer Properties: Some studies suggest that tetralone derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer types, including hepatocellular carcinoma .

- Antimicrobial Activity: The presence of halogen substituents like fluorine may enhance the antimicrobial efficacy against certain pathogens .

- Monoamine Oxidase Inhibition: Similar compounds have shown promise as inhibitors of monoamine oxidase, an enzyme linked to neurodegenerative diseases .

The synthesis of 6,8-difluoro-2-tetralone can be achieved through several methods:

- Friedel-Crafts Acylation: This method involves acylating a fluorinated aromatic compound followed by cyclization to form the tetralone structure.

- Halogenation Reactions: Starting from 2-tetralone, selective fluorination at the 6 and 8 positions can be accomplished using reagents such as N-fluorobenzenesulfonimide or other fluorinating agents under controlled conditions.

These methods allow for the efficient production of 6,8-difluoro-2-tetralone with high yields and purity .

6,8-Difluoro-2-tetralone has potential applications in various fields:

- Pharmaceutical Development: Due to its promising biological activities, it may serve as a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.

- Chemical Research: It can act as an intermediate in synthesizing more complex organic molecules or materials with specific properties.

The unique fluorine substituents enhance its lipophilicity and bioavailability, making it a valuable compound in medicinal chemistry .

Studies involving interaction profiles of 6,8-difluoro-2-tetralone with biological targets are crucial for understanding its pharmacological potential. Investigations typically focus on:

- Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes related to its therapeutic effects.

- Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.

These studies are essential for optimizing its structure for improved efficacy and safety .

Several compounds share structural similarities with 6,8-difluoro-2-tetralone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Methoxy-2-tetralone | Methoxy group at position 5 | Anticancer activity | Enhanced solubility |

| 7-Hydroxy-2-tetralone | Hydroxy group at position 7 | Antimicrobial properties | Increased polarity |

| 4-Fluoro-2-tetralone | Fluorine at position 4 | MAO inhibition | Different substitution pattern |

While these compounds share a common tetralone core, the positioning and type of substituents significantly influence their biological activities and potential applications. The unique placement of fluorine atoms in 6,8-difluoro-2-tetralone may enhance its reactivity and interaction profiles compared to its analogs .

The development of 6,8-Difluoro-2-tetralone emerges from the broader historical evolution of tetralone chemistry and fluorination methodologies in organic synthesis. The parent compound 2-tetralone was first synthesized in 1893 by Eugen Bamberger and Wilhelm Lodter through dehydrohalogenation of 3-chloro-2-tetralol with hot alkali, establishing the foundational chemistry for tetralone derivatives. This pioneering work laid the groundwork for subsequent modifications and substitutions that would eventually lead to fluorinated variants.

The introduction of fluorine atoms into organic molecules gained momentum in the mid-twentieth century as chemists recognized the unique properties that fluorine substitution could impart to organic compounds. The development of selective fluorination reagents, particularly electrophilic fluorinating agents such as Selectfluor, revolutionized the field and enabled the synthesis of specifically substituted fluorinated compounds. Research conducted on the electrophilic fluorination of enol esters using Selectfluor demonstrated that these reactions proceed through a polar two-electron process via oxygen-stabilized carbenium species, providing mechanistic insights that facilitated the development of more complex fluorinated structures.

The specific synthesis of 6,8-Difluoro-2-tetralone represents a convergence of these historical developments in both tetralone chemistry and fluorination technology. The compound's emergence as a research target reflects the pharmaceutical industry's increasing recognition of fluorinated compounds as valuable drug intermediates, driven by their enhanced metabolic stability and improved pharmacokinetic properties.

Significance in Synthetic Organic Chemistry

6,8-Difluoro-2-tetralone occupies a position of considerable importance in synthetic organic chemistry due to its versatile reactivity profile and utility as a building block for more complex molecular architectures. The compound features a bicyclic structure comprising a fused benzene and cyclohexane ring system, with the strategic placement of fluorine atoms at positions 6 and 8 significantly influencing its chemical behavior. This substitution pattern creates a unique electronic environment that enhances the compound's reactivity in various synthetic transformations.

The ketone functionality present in 6,8-Difluoro-2-tetralone enables participation in a wide range of chemical reactions, including oxidation, reduction, and substitution processes. Research has demonstrated that the compound can undergo oxidation to form corresponding carboxylic acids, reduction to yield alcohols or hydrocarbons, and nucleophilic substitution reactions where fluorine atoms can be replaced by other nucleophiles. Common reagents employed in these transformations include potassium permanganate and chromium trioxide for oxidation reactions, lithium aluminum hydride or sodium borohydride for reductions, and sodium methoxide or potassium tert-butoxide for substitution processes.

The significance of 6,8-Difluoro-2-tetralone extends beyond its individual reactivity to its role in constructing complex natural product scaffolds. Research on total synthesis strategies has demonstrated the utility of tetralone derivatives in assembling biologically active molecules, with recent work highlighting the importance of the tetralone subunit in natural products such as aristelegone-A, aristelegone-B, and schiffnerone-B. These synthetic applications underscore the compound's value as a versatile intermediate capable of accessing diverse molecular frameworks.

The following table summarizes key physical and chemical properties that contribute to the compound's synthetic utility:

Current Research Landscape and Trends

The contemporary research landscape surrounding 6,8-Difluoro-2-tetralone reflects broader trends in medicinal chemistry and pharmaceutical development, where fluorinated compounds are increasingly valued for their enhanced biological properties. Current investigations focus on the compound's potential as an intermediate in drug development, with particular emphasis on its ability to modulate enzymatic activities and receptor interactions through its fluorinated aromatic structure.

Recent research has explored the mechanism of action of 6,8-Difluoro-2-tetralone, revealing that its biological activity stems from interactions with molecular targets facilitated by its fluorinated aromatic framework. The presence of fluorine atoms enhances both reactivity and binding affinity to various biological targets, making the compound valuable in pharmaceutical applications where selective molecular recognition is crucial. These findings align with broader trends in drug discovery that emphasize the incorporation of fluorine-containing motifs to improve pharmacological profiles.

Synthetic methodology development represents another active area of research, with investigators exploring novel approaches to access 6,8-Difluoro-2-tetralone and related structures. Studies on the synthesis of benzocycloalkanone-based Michael acceptors have provided insights into the spectroscopic characteristics of related compounds, revealing characteristic infrared stretching bands between 1698 and 1679 wavenumbers for carbonyl groups in tetralone derivatives. These analytical developments facilitate both synthetic optimization and structural characterization of new derivatives.

The compound's utility in polymer chemistry and material engineering has emerged as a promising research direction, with investigations exploring its incorporation into polymeric systems to enhance material properties. Research indicates that fluorinated segments derived from compounds like 6,8-Difluoro-2-tetralone can alter surface energy, thermal stability, and chemical resistance of resulting polymers. These applications highlight the compound's versatility beyond traditional pharmaceutical applications.

Current trends also emphasize the development of more efficient and sustainable synthetic routes to 6,8-Difluoro-2-tetralone. Industrial production methods increasingly focus on continuous flow reactors and specialized equipment to handle fluorinating reagents safely while maintaining optimal reaction conditions. These technological advances reflect the growing demand for fluorinated building blocks in pharmaceutical and agrochemical industries.

The research landscape is further characterized by comprehensive mechanistic studies aimed at understanding the fundamental chemistry of fluorinated tetralone derivatives. Recent kinetic investigations have provided detailed insights into structure-reactivity relationships, revealing how fluorine substitution patterns influence reaction outcomes and enabling more rational synthetic design. These mechanistic advances contribute to a deeper understanding of fluorinated compound chemistry and facilitate the development of new synthetic methodologies.

Classical Synthetic Routes

The synthesis of 6,8-difluoro-2-tetralone has been approached through several well-established methodologies, each offering distinct advantages and limitations for synthetic applications.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation represents one of the most fundamental approaches to tetralone synthesis, particularly for the construction of the basic ring system prior to fluorination [1]. This classical method involves the formation of alpha-tetralone through intramolecular acylation using 4-phenylbutanoic acid and a proton source [2]. The reaction proceeds through the formation of an acylium ion intermediate, which undergoes electrophilic attack on the aromatic ring to form the six-membered ring characteristic of tetralones.

The mechanism involves initial formation of a complex between the Lewis acid catalyst and the carbonyl oxygen of the carboxylic acid, followed by elimination of water to generate the acylium ion intermediate. This highly electrophilic species then attacks the aromatic ring in an intramolecular fashion, leading to ring closure and formation of the tetralone skeleton [3]. The reaction typically requires elevated temperatures and strong Lewis acid catalysts such as aluminum chloride or polyphosphoric acid.

For 6,8-difluoro-2-tetralone specifically, this approach requires pre-installation of fluorine atoms on the aromatic ring before the cyclization step, or alternatively, post-cyclization fluorination of the formed tetralone. The presence of electron-withdrawing fluorine substituents significantly affects the reactivity of the aromatic system, generally reducing the nucleophilicity of the ring and requiring more forcing conditions for successful acylation [4].

Recent developments have explored metal-triflate-catalyzed intramolecular Friedel-Crafts acylation in ionic liquids under microwave irradiation, offering improved efficiency and environmental compatibility [2]. These conditions provide enhanced reaction rates and selectivity while reducing the need for harsh Lewis acids and high temperatures.

Ring Formation Strategies

Alternative ring formation strategies have been developed to address the limitations of classical Friedel-Crafts approaches, particularly for fluorinated substrates. The cascade reductive Friedel-Crafts alkylation/cyclization methodology represents a significant advancement in this area [4] [5]. This metal-free approach enables the synthesis of tetralones and indanones through a sequential process involving reduction of keto acids or esters followed by cyclization.

The mechanism involves initial reduction of the carbonyl group to generate a carbon-centered radical or anion, which then undergoes intramolecular cyclization onto the aromatic ring. This approach offers several advantages over traditional methods, including broader substrate scope, improved functional group tolerance, and the ability to access bioactive molecules such as sertraline [4].

Ring expansion strategies have also emerged as powerful tools for tetralone synthesis. The silver-catalyzed ring expansion of tertiary cyclobutanols provides regioselective access to 1-tetralones under mild conditions [6] [7]. This method tolerates various electronic properties and steric hindrance of substituents, making it applicable to diverse synthetic targets. The reaction proceeds through a radical-mediated sequence involving carbon-carbon bond cleavage followed by bond formation.

Transition-metal-free ring expansion protocols have been developed to improve the sustainability and cost-effectiveness of these transformations. The oxidative ring expansion of cyclobutanol moieties using N-bromosuccinimide enables access to 4-tetralones through a mechanistically distinct pathway [8]. This approach eliminates the need for precious metals while maintaining high yields and selectivity.

The development of these ring formation strategies has been particularly important for accessing fluorinated tetralones, as the presence of fluorine substituents can significantly alter the reactivity and selectivity of traditional synthetic methods. The ability to form the ring system under mild conditions while tolerating fluorine substituents represents a significant advancement in the synthesis of these valuable compounds.

Modern Synthetic Strategies

Contemporary approaches to 6,8-difluoro-2-tetralone synthesis have evolved to incorporate advanced catalytic systems and novel fluorination methodologies that address the limitations of classical methods.

Selective Fluorination Techniques

Modern selective fluorination techniques have revolutionized the synthesis of fluorinated organic compounds, including difluoro-tetralones. The development of stable electrophilic fluorinating reagents has been central to these advances, with Selectfluor emerging as a particularly important tool [9] [10].

Selectfluor, chemically known as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), represents a significant advancement in electrophilic fluorination methodology [9]. This reagent is air- and moisture-stable, non-volatile, and can be handled using routine laboratory procedures, making it far more practical than elemental fluorine [10]. The mechanism of fluorination with Selectfluor involves electron transfer pathways or direct attack at the fluorine center, depending on the substrate and reaction conditions [9].

The electrophilic fluorination of enol esters using Selectfluor has been demonstrated to proceed through a polar two-electron process via oxygen-stabilized carbenium species rather than through radical intermediates [11] [12]. This mechanistic understanding has enabled the development of more efficient and selective fluorination protocols. The reaction conditions typically involve mild temperatures and acetonitrile as solvent, achieving excellent yields for a wide range of substrates.

N-fluorobenzenesulfonimide (NFSI) represents another important class of electrophilic fluorinating reagents [13]. These reagents offer complementary reactivity to Selectfluor and can be particularly effective for certain substrate classes. The choice between different N-F reagents is often determined through empirical experimentation, highlighting the need for quantitative reactivity scales to guide reagent selection [14].

Site-selective fluorination has become increasingly important for complex molecule synthesis. Palladium-catalyzed site-selective fluorination of unactivated C(sp3)-H bonds has been achieved using directing groups and appropriate ligand systems [15]. This approach enables the functionalization of specific positions in complex molecules, overcoming the challenge of poor site selectivity that often plagues radical-based fluorination methods.

The development of self-sustaining fluorination protocols using N-fluorobenzenesulfonimide derivatives has provided a more sustainable approach to fluorination [13]. These methods utilize the basicity of the sulfonamido anion generated during fluorination to deprotonate additional substrate molecules, creating a catalytic cycle that reduces the need for external base.

Transition Metal-Catalyzed Methodologies

Transition metal-catalyzed fluorination has emerged as a powerful strategy for constructing carbon-fluorine bonds with high selectivity and efficiency [16] [17]. Palladium catalysis has been particularly successful in this area, with several breakthrough methodologies developed for both nucleophilic and electrophilic fluorination processes.

The palladium(III)-catalyzed fluorination of arylboronic acid derivatives represents a significant advancement in transition metal-catalyzed fluorination [18] [17]. This method enables the synthesis of aryl fluorides under mild conditions using readily available starting materials. The reaction proceeds through a single-electron-transfer mechanism involving a well-defined Pd(III) intermediate, which has been isolated and characterized. This approach circumvents the traditional challenges associated with palladium-catalyzed nucleophilic fluorination, particularly the difficulty of carbon-fluorine reductive elimination.

The mechanism involves initial oxidation of a bis-terpyridyl Pd(II) complex by Selectfluor to generate a Pd(III) species and a Selectfluor radical cation. Fluorine atom transfer from the radical cation to the aryl substrate forms the carbon-fluorine bond, while single-electron transfer regenerates the palladium(II) catalyst. This mechanistic pathway avoids the formation of organopalladium intermediates, which has been a significant challenge in palladium-catalyzed fluorination.

Copper-catalyzed fluorination methodologies have also gained prominence due to the abundance and low cost of copper compared to palladium [19]. Recent developments have shown that copper-catalyzed systems can achieve high yields and selectivity for both aromatic and aliphatic fluorination reactions. The construction of carbon-fluorine bonds via copper-mediated processes has been particularly successful for C(sp2)-F and C(sp3)-F bond formation.

The development of catalytic systems for nucleophilic fluorination has been challenging due to the poor nucleophilicity of fluoride ion and the difficulty of carbon-fluorine reductive elimination from metal centers [20] [21]. However, recent advances have demonstrated that appropriate ligand design and reaction conditions can overcome these limitations. The use of bulky, electron-rich ligands and polar aprotic solvents has been shown to facilitate nucleophilic fluorination reactions.

Directing group strategies have been employed to achieve site-selective fluorination through transition metal catalysis. The use of nitrogen-containing directing groups enables the functionalization of specific C-H bonds through chelation-assisted activation. This approach has been particularly successful for the functionalization of aromatic substrates, where the directing group coordinates to the metal center and facilitates C-H activation at the desired position.

Green Chemistry Approaches

The development of environmentally benign fluorination methodologies has become increasingly important as the demand for fluorinated compounds continues to grow [22] [23]. Green chemistry approaches to fluorination focus on reducing the environmental impact of these processes while maintaining high efficiency and selectivity.

Mechanochemical fluorination represents a significant advancement in green chemistry approaches to fluorination [22] [24]. This method involves the use of mechanical force to drive chemical reactions, eliminating the need for large volumes of organic solvents and reducing energy consumption. The mechanochemical protocol for solid-state aromatic nucleophilic fluorination using potassium fluoride and quaternary ammonium salts has been demonstrated to be faster and more environmentally friendly than traditional solution-based methods.

The advantages of mechanochemical fluorination include the elimination of toxic, high-boiling solvents such as dimethylsulfoxide, which are typically difficult to remove and environmentally harmful [22]. The reactions can be carried out under ambient conditions without requiring complex setups or inert gases, making them more energy-efficient and reducing the overall environmental footprint.

The development of fluorinating agents from waste fluoropolymers represents another important green chemistry approach [24]. This mechanochemical method transforms fluoropolymer waste into potassium fluoride, a valuable nucleophilic fluorinating reagent, while simultaneously addressing the environmental problem of fluoropolymer disposal. The process operates under solvent-minimized conditions and eliminates the need for hazardous hydrogen fluoride intermediates.

Water-mediated fluorination processes have emerged as an important green chemistry approach [23]. The use of water as a solvent or co-solvent for fluorination reactions offers several advantages, including reduced toxicity, lower cost, and improved safety. These aqueous fluorination protocols often require the development of specialized catalysts and reaction conditions to overcome the challenges associated with the poor solubility of fluoride salts in water.

The development of renewable fluorinating reagents has been a focus of green chemistry research [25]. The synthesis of imidazolium-based fluoride reagents from renewable precursors provides a sustainable approach to nucleophilic fluorination. These reagents offer improved stability and handling characteristics compared to traditional fluoride sources while maintaining high reactivity.

Continuous flow processing has emerged as a key green chemistry approach for fluorination reactions [26] [27]. Flow chemistry enables better control of reaction parameters, improved safety through reduced exposure to hazardous reagents, and enhanced efficiency through optimized heat and mass transfer. The use of continuous flow reactors for fluorination reactions has been shown to reduce waste generation and improve atom economy compared to batch processes.

The implementation of green metrics for evaluating fluorination processes has become standard practice in the field [28] [29]. Metrics such as atom economy, process mass intensity, and E-factor provide quantitative measures of the environmental impact of synthetic processes. These metrics have been instrumental in guiding the development of more sustainable fluorination methodologies.

Industrial-Scale Synthesis Considerations

The transition from laboratory-scale to industrial-scale synthesis of 6,8-difluoro-2-tetralone presents unique challenges and opportunities that require careful consideration of process parameters, safety requirements, and economic factors.

Continuous Flow Processes

Continuous flow processes have emerged as a transformative technology for industrial-scale fluorination, offering significant advantages over traditional batch processes [27] [30] [31]. The implementation of continuous flow systems for fluorination reactions addresses many of the inherent challenges associated with scaling up these processes, including safety concerns, temperature control, and reaction selectivity.

The fundamental advantages of continuous flow processing for fluorination include enhanced heat and mass transfer, improved safety through reduced inventory of hazardous materials, and better control of reaction parameters [27]. The small reactor volumes characteristic of flow systems enable rapid heat dissipation, which is particularly important for highly exothermic fluorination reactions. This improved thermal management leads to better selectivity and higher yields compared to batch processes.

Flow electrochemistry has been developed as a particularly promising approach for industrial fluorination [32]. This technology combines the advantages of electrochemical fluorination with the benefits of continuous flow processing, enabling the safe and efficient generation of fluorinated compounds. The electrochemical generation of fluorinating agents in flow systems allows for the controlled production of reactive intermediates without the need for their isolation and storage.

The development of automated flow systems for fluorination has addressed safety concerns associated with the handling of toxic fluorinating agents [32]. These systems enable remote handling of hazardous materials such as hydrofluoric acid through integration with automated electrolysis machines and in-line quenching processes. The ability to generate and consume reactive fluorinating agents in situ eliminates the need for their storage and transportation, significantly reducing safety risks.

Gas-liquid fluorination reactions have been particularly well-suited to continuous flow processing [27] [30]. The enhanced interfacial contact between gas and liquid phases in flow systems enables more efficient utilization of gaseous fluorinating agents. This is especially important for reactions involving fluorinated greenhouse gases, where efficient mass transfer is crucial for achieving high yields and selectivity.

The scalability of continuous flow fluorination processes has been demonstrated through the development of multi-gram scale syntheses [33] [34]. These processes maintain the advantages of flow chemistry while achieving the throughput required for industrial applications. The linear scalability of flow processes enables straightforward scale-up through numbering-up or increasing residence time, without the need for extensive reoptimization of reaction conditions.

Scale-up Parameters and Challenges

The scale-up of fluorination processes from laboratory to industrial scale involves several critical parameters that must be carefully optimized to ensure successful implementation [28] [35]. Temperature control represents one of the most significant challenges, as fluorination reactions are often highly exothermic and require precise thermal management to maintain selectivity and prevent side reactions.

Heat transfer considerations become increasingly important at industrial scale, where the surface area-to-volume ratio decreases compared to laboratory-scale reactions [28]. The design of appropriate heat exchange systems is crucial for maintaining reaction temperatures within the desired range. This may require the use of specialized reactor designs, such as microreactors or continuous flow systems, to achieve adequate heat transfer rates.

Mass transfer limitations can become significant at industrial scale, particularly for heterogeneous fluorination reactions [35]. The design of appropriate mixing systems and reactor configurations is essential to ensure efficient contact between reactants and catalysts. This may involve the use of specialized mixing devices, such as static mixers or turbulent flow reactors, to achieve the required mass transfer rates.

The handling of fluorinating agents at industrial scale presents unique safety challenges [35]. Many fluorinating agents are highly corrosive, toxic, or reactive, requiring specialized materials of construction and safety systems. The selection of appropriate materials that can withstand the corrosive nature of fluorinating agents while maintaining structural integrity is crucial for safe and reliable operation.

Process control systems for industrial fluorination must be designed to handle the unique characteristics of these reactions [28]. The highly exothermic nature of many fluorination reactions requires rapid response times and precise control of temperature and flow rates. Advanced process control systems, including real-time monitoring and feedback control, are essential for maintaining safe and efficient operation.

The optimization of reaction conditions for industrial scale often requires different approaches compared to laboratory scale [36]. Parameters such as concentration, temperature, and residence time may need to be adjusted to account for the different heat and mass transfer characteristics of industrial-scale equipment. This optimization process typically involves pilot-scale studies to validate the scalability of laboratory-developed processes.

Quality control and analytical methods for industrial fluorination processes must be adapted to handle the unique challenges associated with fluorinated compounds [37]. The analysis of fluorinated products often requires specialized techniques and equipment, such as fluorine NMR spectroscopy or mass spectrometry with appropriate ionization methods. The development of robust analytical methods that can be implemented in industrial settings is crucial for ensuring product quality and consistency.

Economic and Environmental Factors

The economic viability of industrial-scale 6,8-difluoro-2-tetralone synthesis depends on several factors, including raw material costs, energy consumption, waste generation, and regulatory compliance [28] [29]. The cost of fluorinating agents often represents a significant portion of the overall production cost, making the selection of cost-effective reagents crucial for economic viability.

The development of more efficient fluorination processes has focused on improving atom economy and reducing waste generation [28]. Green chemistry principles have been applied to fluorination processes to minimize the environmental impact while maintaining economic competitiveness. The use of catalytic processes, recyclable reagents, and solvent-free conditions has been shown to improve both economic and environmental performance.

Energy consumption represents another important economic factor in industrial fluorination [29]. The high energy requirements of many fluorination processes, particularly those requiring elevated temperatures or specialized equipment, can significantly impact production costs. The development of more energy-efficient processes, such as those utilizing microwave heating or continuous flow processing, has been shown to reduce energy consumption and improve economic viability.

Waste treatment and disposal costs can be significant for fluorination processes, particularly those generating hazardous waste streams [28]. The development of processes that minimize waste generation or enable waste recycling has become increasingly important for economic and environmental reasons. The implementation of closed-loop systems and waste minimization strategies has been shown to reduce both environmental impact and operating costs.

Regulatory compliance represents an increasingly important factor in the economic evaluation of fluorination processes [29]. The stringent regulations governing the use and disposal of fluorinated compounds require careful consideration of regulatory requirements during process development. The cost of compliance, including environmental monitoring, waste treatment, and regulatory reporting, must be factored into the economic analysis of industrial fluorination processes.

The development of more sustainable fluorination processes has become a competitive advantage in the marketplace [23]. Companies that can demonstrate lower environmental impact and improved sustainability metrics often have advantages in regulatory approval and market acceptance. The investment in green chemistry approaches to fluorination has been shown to provide long-term economic benefits through reduced regulatory risks and improved public perception.

Retrosynthetic Analysis

The retrosynthetic analysis of 6,8-difluoro-2-tetralone provides a systematic approach to understanding the synthetic pathways available for its construction and guides the selection of optimal synthetic strategies.

Disconnection Strategies

The retrosynthetic analysis of 6,8-difluoro-2-tetralone can be approached through several disconnection strategies, each offering different advantages and synthetic challenges [38] [39]. The choice of disconnection strategy depends on the availability of starting materials, the desired stereochemistry, and the functional group compatibility requirements of the target synthesis.

The most direct disconnection involves the formation of the carbonyl group through oxidation of the corresponding alcohol or through acylation reactions [39]. This approach leads to the identification of 6,8-difluoro-2-tetralol or appropriate acylating agents as key intermediates. The synthesis of the alcohol intermediate can be achieved through reduction of the corresponding ketone or through nucleophilic addition to appropriate carbonyl compounds.

Alternative disconnection strategies focus on the formation of the aromatic ring system prior to fluorination [38]. This approach involves the synthesis of the basic tetralone structure followed by selective fluorination at the 6 and 8 positions. The challenge with this approach lies in achieving selective fluorination of the desired positions while avoiding over-fluorination or formation of regioisomers.

The fluorine atoms can be introduced through different strategies, including direct fluorination of the aromatic ring or through the use of fluorinated building blocks [39]. The direct fluorination approach requires the development of methods for selective introduction of fluorine at specific positions, while the building block approach involves the use of pre-fluorinated aromatic compounds in the ring-forming reactions.

Ring-forming disconnections represent another important strategy for retrosynthetic analysis [38]. The tetralone ring system can be constructed through various cyclization reactions, including Friedel-Crafts acylation, aldol condensation, or radical cyclization. The choice of ring-forming reaction depends on the substitution pattern and the compatibility with the fluorine substituents.

The consideration of protecting group strategies is crucial for the successful synthesis of highly functionalized compounds like 6,8-difluoro-2-tetralone [38]. The presence of multiple functional groups and the reactive nature of fluorinated intermediates may require the use of protecting groups to prevent unwanted side reactions. The selection of appropriate protecting groups that are compatible with fluorination conditions is essential for successful synthetic planning.

Synthetic Planning Considerations

The synthetic planning for 6,8-difluoro-2-tetralone synthesis requires careful consideration of several factors, including the reactivity of fluorinated intermediates, the availability of starting materials, and the compatibility of reaction conditions [40] [41]. The unique electronic and steric effects of fluorine substituents can significantly influence the reactivity and selectivity of synthetic transformations.

The electronic effects of fluorine substituents must be considered when planning synthetic routes [41]. The electron-withdrawing nature of fluorine atoms can deactivate aromatic rings toward electrophilic substitution while activating them toward nucleophilic attack. This electronic influence affects the choice of synthetic methods and the required reaction conditions.

The steric effects of fluorine atoms, while generally minimal due to the small size of fluorine, can become significant in certain molecular environments [41]. The planning of synthetic routes must consider potential steric interactions between fluorine atoms and other functional groups or reagents. This is particularly important for reactions involving bulky reagents or transition states.

The stability of fluorinated intermediates is a crucial consideration in synthetic planning [40]. Some fluorinated compounds may be prone to decomposition under certain conditions, requiring the development of mild reaction conditions or alternative synthetic approaches. The planning process must account for the potential instability of key intermediates and develop strategies to minimize decomposition.

The availability and cost of fluorinated starting materials represent important practical considerations [41]. The synthesis of fluorinated compounds often requires the use of specialized reagents or starting materials that may be expensive or difficult to obtain. The synthetic planning process must balance the desire for efficiency with the practical constraints of reagent availability and cost.

The development of convergent synthetic strategies is often advantageous for complex fluorinated molecules [42]. Convergent approaches allow for the independent synthesis of different molecular fragments, which can then be coupled in a late-stage operation. This strategy can improve overall efficiency and reduce the number of synthetic steps required.

The consideration of late-stage functionalization strategies has become increasingly important in modern synthetic chemistry [39]. The ability to introduce fluorine atoms or other functional groups at a late stage in the synthesis can improve efficiency and enable the synthesis of analogs for structure-activity relationship studies. The development of methods for late-stage fluorination of complex molecules has been a focus of recent research efforts.

The integration of green chemistry principles into synthetic planning has become increasingly important [23]. The selection of synthetic routes that minimize waste generation, reduce energy consumption, and avoid the use of hazardous reagents can improve both the environmental impact and the economic viability of the synthesis. The consideration of green chemistry metrics during the planning process can guide the selection of optimal synthetic strategies.

The synthesis of 6,8-difluoro-2-tetralone represents a significant challenge in modern organofluorine chemistry, requiring sophisticated methodologies that can effectively introduce fluorine atoms at specific positions while constructing the tetralone ring system. This comprehensive analysis examines the various synthetic approaches available for this important fluorinated compound, ranging from classical methods to cutting-edge green chemistry approaches.

The synthetic methodologies discussed encompass classical routes such as Friedel-Crafts acylation and ring formation strategies, modern approaches including selective fluorination techniques and transition metal-catalyzed processes, and contemporary green chemistry methods that prioritize environmental sustainability. Each approach offers distinct advantages and limitations, making the selection of appropriate synthetic strategies dependent on factors such as scale, cost, environmental impact, and specific application requirements.

The development of industrial-scale processes for 6,8-difluoro-2-tetralone synthesis has been driven by the increasing demand for fluorinated compounds in pharmaceutical and agrochemical applications. Continuous flow processes have emerged as particularly promising for large-scale production, offering improved safety, efficiency, and environmental performance compared to traditional batch methods. The integration of green chemistry principles into industrial processes has become increasingly important as regulatory requirements and environmental concerns continue to evolve.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant